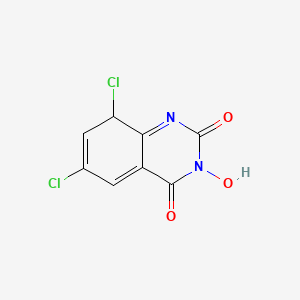
2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloroquinazoline and appropriate reagents.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts.
Steps: The process may involve nucleophilic substitution reactions, followed by hydrolysis and oxidation steps to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the quinazoline ring to a more saturated form.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline ketones, while substitution reactions may produce various quinazoline derivatives.
科学的研究の応用
2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of chlorine atoms and a hydroxyl group can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
2,4(1H,3H)-Quinazolinedione: Lacks the chlorine atoms and hydroxyl group.
6,8-Dichloroquinazoline: Lacks the hydroxyl group.
3-Hydroxyquinazoline: Lacks the chlorine atoms.
Uniqueness
The uniqueness of 2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- lies in its specific substitution pattern, which can confer unique chemical and biological properties
特性
分子式 |
C8H4Cl2N2O3 |
|---|---|
分子量 |
247.03 g/mol |
IUPAC名 |
6,8-dichloro-3-hydroxy-8H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4Cl2N2O3/c9-3-1-4-6(5(10)2-3)11-8(14)12(15)7(4)13/h1-2,5,15H |
InChIキー |
KMXXHZURKDJOHT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=NC(=O)N(C2=O)O)C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-](/img/structure/B12331759.png)

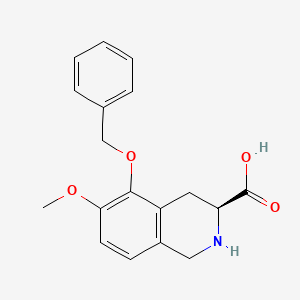
![tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride](/img/structure/B12331777.png)
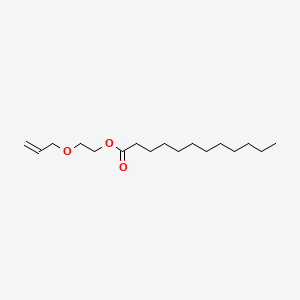

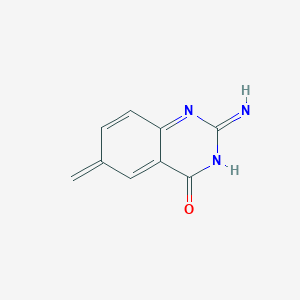
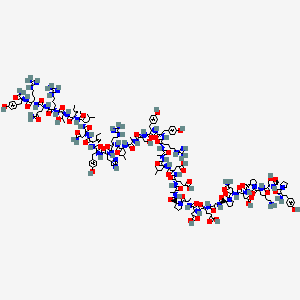


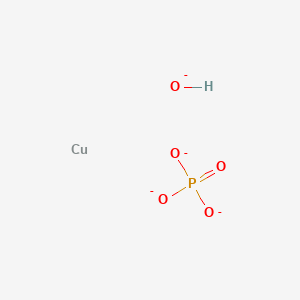
![2,4(1H,3H)-Pyrimidinedione, 1-[4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-](/img/structure/B12331804.png)
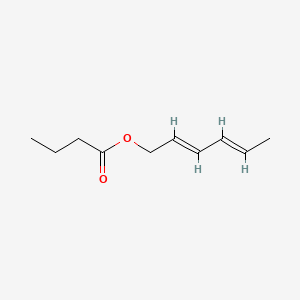
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione](/img/structure/B12331817.png)
